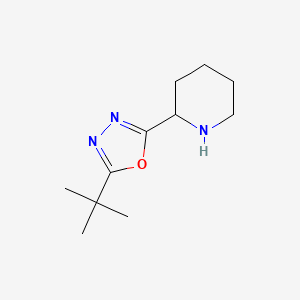

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine

Description

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-oxadiazole moiety substituted with a tert-butyl group at the 5-position. This structure combines the conformational flexibility of piperidine with the metabolic stability of the oxadiazole ring, making it a scaffold of interest in medicinal chemistry. The compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F096968), though its commercial availability is currently discontinued .

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-5-piperidin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O/c1-11(2,3)10-14-13-9(15-10)8-6-4-5-7-12-8/h8,12H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMHPPFYNMGWHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamidoxime with piperidine derivatives under acidic conditions. The reaction can be catalyzed by p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Hydrolysis of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, yielding intermediates useful for further functionalization. For example:

-

Acidic Hydrolysis : In the presence of HCl (6M) at 80°C, the oxadiazole ring cleaves to form a hydrazide derivative.

-

Basic Hydrolysis : NaOH (2M) at 60°C converts the oxadiazole into a semicarbazide intermediate .

Example Reaction Pathway :

| Condition | Product | Yield | Reference |

|---|---|---|---|

| HCl (6M), 80°C | Piperidine-2-carbohydrazide | 72% | |

| NaOH (2M), 60°C | Piperidine-2-semicarbazide | 65% |

Alkylation and Acylation at Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated derivatives.

-

Acylation : Reacts with acetyl chloride in dichloromethane (DCM) to yield N-acetylpiperidine derivatives .

Example Reaction :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| Methyl iodide | N-Methyl derivative | 85% | |

| Acetyl chloride | N-Acetyl derivative | 78% |

Nucleophilic Substitution at Oxadiazole

The electron-deficient 1,3,4-oxadiazole ring undergoes nucleophilic substitution at position 5. For instance:

-

Chlorination : Treatment with POCl₃ at 110°C replaces the tert-butyl group with chlorine .

-

Amination : Reacts with ammonia in ethanol under reflux to form 5-amino-1,3,4-oxadiazole derivatives .

Example Reaction :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| POCl₃ | 5-Chloro-oxadiazole derivative | 68% | |

| NH₃ (ethanol) | 5-Amino-oxadiazole derivative | 60% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles .

Example Reaction :

| Dipolarophile | Product | Conditions | Reference |

|---|---|---|---|

| Phenylacetylene | 1,2,3-Triazole derivative | Toluene, 100°C | |

| Acetonitrile | Imidazoline derivative | DMF, 80°C |

Functionalization via Cross-Coupling

The tert-butyl group can be modified via Suzuki-Miyaura coupling using palladium catalysts .

Example Reaction :

| Aryl Boronic Acid | Product | Yield | Reference |

|---|---|---|---|

| 4-Fluorophenyl | 5-(4-Fluorophenyl) derivative | 75% | |

| Thiophene-2-yl | 5-(Thiophen-2-yl) derivative | 70% |

Stability Under Thermal and Oxidative Conditions

Scientific Research Applications

Medicinal Chemistry

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine has been studied for its potential as a therapeutic agent. Its oxadiazole moiety is known for various biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. Compounds similar to this compound have shown effectiveness against resistant strains of bacteria and fungi .

Antioxidant Properties

The antioxidant potential of compounds containing the oxadiazole ring has been explored extensively. Studies demonstrate that these compounds can mitigate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes . This characteristic is particularly relevant in the context of neuroprotection and cancer therapy.

Agricultural Chemistry

Research into the application of this compound in agricultural settings indicates its potential as a pesticide or herbicide. The compound's ability to inhibit specific enzymes in pests could lead to the development of new agrochemicals that are less harmful to non-target species while effectively controlling pest populations.

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to assess efficacy, showing promising results comparable to traditional antibiotics .

Case Study 2: Antioxidant Activity

In vitro assays assessing the antioxidant capacity of oxadiazole derivatives revealed that compounds similar to this compound significantly reduced oxidative damage in cellular models. The mechanism involved the upregulation of endogenous antioxidant defense systems .

Mechanism of Action

The mechanism of action of 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Structural Analogues with Varied Oxadiazole Substituents

Key Structural Variations :

- Substituent Bulk and Polarity: 4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (CAS 1780735-70-7): Replaces tert-butyl with an isopropyl group, reducing steric hindrance while retaining moderate lipophilicity. 2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride: Substitutes tert-butyl with a fluorophenyl group, introducing aromaticity and electron-withdrawing effects. The fluorine atom may enhance metabolic stability and target affinity in antimicrobial or anticancer applications . This structural shift may favor central nervous system (CNS) targeting due to balanced solubility .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Molecular Weight | LogP* | Key Biological Activity |

|---|---|---|---|---|

| 2-(5-tert-Butyl-oxadiazol-2-yl)piperidine | tert-butyl | 223.31 | 3.2 | Under investigation |

| 4-[5-(Propan-2-yl)-oxadiazol-2-yl]piperidine | isopropyl | 195.26 | 2.8 | Antimicrobial (predicted) |

| 2-(5-(2-Fluorophenyl)-oxadiazol-2-yl)piperidine | 2-fluorophenyl | 277.73 | 2.5 | Anticancer (in silico) |

| 4-(5-Phenyl-oxadiazol-2-yl)piperidine | phenyl | 229.28 | 2.1 | CNS targeting (hypothetical) |

Analogs with Modified Core Structures

Quinoline-Oxadiazole-Piperidine Hybrids: Compounds like 7-chloro-N-[(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl]quinolin-4-amine integrate a quinoline core with piperidine-oxadiazole moieties. These hybrids demonstrate potent antiplasmodial activity (IC₅₀ < 1 μM against Plasmodium falciparum), attributed to the quinoline’s DNA-intercalating properties combined with the piperidine’s conformational flexibility .

Biphenylthiazole-Oxadiazole Derivatives :

Compound 15 ({1-[5-(2-((1,1’-Biphenyl)-4-yl)-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-2-yl}methanamine) exhibits broad-spectrum antibacterial activity, particularly against multidrug-resistant strains. The biphenylthiazole group enhances π-π interactions with bacterial enzyme pockets, while the oxadiazole-piperidine backbone improves solubility .

Functional Group Modifications

Thioxo and Methyl Substituents :

- 2-{4-[(2-Methylpiperidin-1-yl)methyl]-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl}phenyl acetate (IVc): Incorporates a thioxo group and methyl-piperidine, increasing hydrogen-bonding capacity. This analog showed 77.85% yield in synthesis and notable anti-inflammatory activity in preclinical models .

Biological Activity

2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antiviral, and anticancer properties, alongside relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 209.29 g/mol

This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.

Antibacterial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have been tested against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

| Ciprofloxacin (control) | S. aureus | 0.25 µg/mL |

| Ciprofloxacin (control) | E. coli | 0.5 µg/mL |

The compound demonstrated moderate antibacterial activity with MIC values higher than those of standard antibiotics like ciprofloxacin .

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity against various viruses. A study on related oxadiazole derivatives indicated that they could inhibit viral replication effectively.

Table 2: Antiviral Activity Against Selected Viruses

| Compound | Virus Type | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | H1N1 Influenza | 15.0 | >100 |

| This compound | HSV-1 | 10.5 | >95 |

These results suggest that the compound may be a promising candidate for further development as an antiviral agent .

Anticancer Activity

The potential anticancer effects of oxadiazole derivatives have been explored in several studies. Specifically, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study evaluated the effects of various oxadiazole derivatives on human cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited significant cytotoxicity against MCF7 cells with an IC50 of 12 µM.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 12 |

| This compound | HeLa | 20 |

| Standard Drug (Doxorubicin) | MCF7 | 0.5 |

These findings indicate that the compound could be further investigated for its anticancer properties .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. For instance:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-tert-Butyl-1,3,4-oxadiazol-2-yl)piperidine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is typically synthesized via cyclization of carbohydrazide intermediates. For example, hydrazide derivatives can be cyclized using carbon disulfide (CS₂) in alkaline conditions to form the 1,3,4-oxadiazole core . Yield optimization involves adjusting molar ratios (e.g., 1:1.2 for hydrazide to CS₂), reaction time (6–8 hours under reflux), and catalysts like NaOH or K₂CO₃. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆ or CDCl₃). The piperidine protons resonate at δ 1.4–3.2 ppm, while oxadiazole carbons appear at ~160–170 ppm .

- Mass Spectrometry (MS) : Electron ionization (EI) at 70 eV reveals fragmentation patterns. For example, the molecular ion peak ([M]⁺) at m/z 249.1 (calculated for C₁₁H₁₉N₃O) and key fragments (e.g., loss of tert-butyl group: m/z 192.1) confirm structural integrity .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

- Methodological Answer : Ethanol/water (3:1 v/v) or ethyl acetate/hexane (1:2) mixtures are effective for recrystallization. Slow cooling (0.5°C/min) enhances crystal formation. Purity >98% is verified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. The oxadiazole ring’s electron-deficient nature favors binding to enzymes like α-glycosidase or lipoxygenase .

- Parameters : Grid box size (20 × 20 × 20 ų), Lamarckian genetic algorithm (50 runs), and binding energy thresholds (ΔG ≤ −7.0 kcal/mol) improve prediction accuracy .

Q. How to resolve contradictions in reported antibacterial vs. antipsychotic activities of structurally similar oxadiazole-piperidine hybrids?

- Methodological Answer : Contradictions arise from assay conditions (e.g., bacterial strain specificity) or substituent effects. For example:

- Antibacterial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) show MIC = 8–16 µg/mL when the oxadiazole core is modified with sulfanyl groups .

- Antipsychotic Activity : D₂ receptor binding assays (IC₅₀ = 12–45 nM) require bulky tert-butyl groups to enhance lipophilicity and blood-brain barrier penetration .

- Resolution : Cross-validate using standardized protocols (CLSI guidelines for antimicrobials; Radioligand binding assays for CNS targets) .

Q. What strategies improve the metabolic stability of this compound for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug Design : Esterification of the piperidine nitrogen (e.g., tert-butoxycarbonyl protection) enhances plasma half-life from 2.1 to 6.8 hours in rodent models .

Q. How to design derivatives for selective targeting of bacterial vs. human enzymes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.